molecular formula C29H31N3O3 B11186235 1-[(furan-2-ylmethyl)(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide

1-[(furan-2-ylmethyl)(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11186235
M. Wt: 469.6 g/mol
InChI Key: MKFGKTZJLOLLAJ-UHFFFAOYSA-N
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Description

1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, indole, and cyclohexane moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the cyclohexane carboxamide group under specific reaction conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and reduce production time. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the indole moiety can yield indoline derivatives .

Scientific Research Applications

1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{N-[(FURAN-2-YL)METHYL]-2-(1H-INDOL-3-YL)ACETAMIDO}-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, potentially modulating biological pathways. The furan ring may also contribute to the compound’s activity by interacting with different enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-[furan-2-ylmethyl-[2-(1H-indol-3-yl)acetyl]amino]-N-(3-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C29H31N3O3/c1-21-9-7-10-23(17-21)31-28(34)29(14-5-2-6-15-29)32(20-24-11-8-16-35-24)27(33)18-22-19-30-26-13-4-3-12-25(22)26/h3-4,7-13,16-17,19,30H,2,5-6,14-15,18,20H2,1H3,(H,31,34)

InChI Key

MKFGKTZJLOLLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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